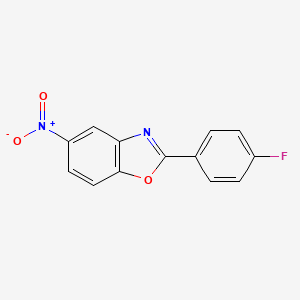
2-(4-fluorophenyl)-5-nitro-1,3-benzoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Fluorophenyl)-5-nitro-1,3-benzoxazole is a heterocyclic aromatic compound that features a benzoxazole core substituted with a 4-fluorophenyl group and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-fluorophenyl)-5-nitro-1,3-benzoxazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-fluoroaniline with 2-nitrobenzoyl chloride under basic conditions to form the intermediate, which then undergoes cyclization to yield the target compound. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The nitro group in this compound can undergo reduction reactions to form corresponding amines.
Reduction: Reduction of the nitro group can be achieved using reagents like hydrogen gas in the presence of palladium on carbon or using chemical reductants like tin(II) chloride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in acidic conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products:
Reduction: 2-(4-Aminophenyl)-5-nitro-1,3-benzoxazole.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-5-nitro-1,3-benzoxazole depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules.
Comparison with Similar Compounds
2-Phenyl-5-nitro-1,3-benzoxazole: Lacks the fluorine substituent, which may affect its reactivity and biological activity.
2-(4-Chlorophenyl)-5-nitro-1,3-benzoxazole: Similar structure but with a chlorine substituent instead of fluorine, which can influence its chemical properties and interactions.
2-(4-Methylphenyl)-5-nitro-1,3-benzoxazole: Contains a methyl group, which can alter its lipophilicity and biological activity.
Uniqueness: The presence of the fluorine atom in 2-(4-fluorophenyl)-5-nitro-1,3-benzoxazole can significantly influence its chemical reactivity and biological interactions, making it distinct from its analogs. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, which can be crucial for its activity in various applications.
Properties
IUPAC Name |
2-(4-fluorophenyl)-5-nitro-1,3-benzoxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7FN2O3/c14-9-3-1-8(2-4-9)13-15-11-7-10(16(17)18)5-6-12(11)19-13/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMVAMJRWKRILRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(O2)C=CC(=C3)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![8-[(2E)-2-[(4-BROMOPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-7-(2-HYDROXYETHYL)-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE](/img/structure/B5741010.png)
![N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5741017.png)
![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B5741022.png)
![Methyl 5-[(2-methoxyphenoxy)methyl]furan-2-carboxylate](/img/structure/B5741045.png)
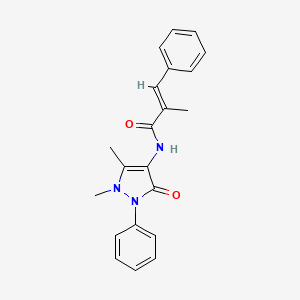
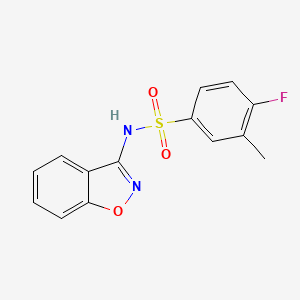
![3-[2-(3-methyl-4-nitrophenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5741061.png)
![n-(4-{[(2e)-3-(Furan-2-yl)prop-2-enoyl]amino}phenyl)furan-2-carboxamide](/img/structure/B5741066.png)

![N'-[(5-bromo-2-thienyl)methylene]-2-(4-ethoxyphenyl)-6-methyl-4-quinolinecarbohydrazide](/img/structure/B5741080.png)
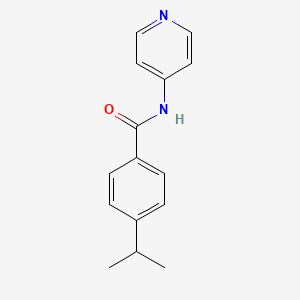
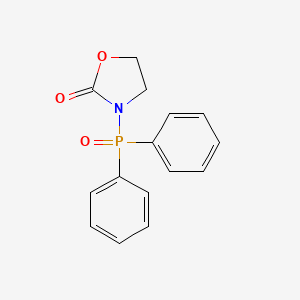
![5-[(2-phenylacetyl)amino]-2-piperidin-1-ylbenzamide](/img/structure/B5741091.png)
![4-[(3-Bromophenyl)iminomethyl]-2-methoxyphenol](/img/structure/B5741099.png)
